molecular formula C10H11BrClN B13027527 (S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13027527
M. Wt: 260.56 g/mol
InChI Key: QYXVQWURQDQNAF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound with significant interest in various scientific fields. This compound features a bromine and chlorine atom substituted on a tetrahydronaphthalene ring, making it a unique structure for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of a naphthalene derivative, followed by amination to introduce the amine group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to maintain the integrity of the chiral center. Advanced purification techniques such as crystallization and chromatography are employed to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amine group into a nitro or nitrile group.

    Reduction: The compound can be reduced to remove halogen atoms or to convert the amine group into a primary amine.

    Substitution: Halogen atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds.

Scientific Research Applications

Chemistry

In chemistry, (S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its structural features may contribute to the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of (S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated naphthalene derivatives such as:

  • 7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-ol
  • 7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid

Uniqueness

What sets (S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine apart is its chiral center and the specific arrangement of bromine and chlorine atoms. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

(1S)-7-bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11BrClN/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5,10H,1-3,13H2/t10-/m0/s1

InChI Key

QYXVQWURQDQNAF-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=CC(=C(C=C2C1)Cl)Br)N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)Cl)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.